molecular formula C20H23N5O2 B7554034 Plasma kallikrein-IN-3

Plasma kallikrein-IN-3

货号 B7554034
分子量: 365.4 g/mol
InChI 键: ULUARQDPFVJPMB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Plasma kallikrein-IN-3 is a protease enzyme that is involved in the regulation of blood coagulation, inflammation, and the kinin-kallikrein system. The enzyme is synthesized through a complex method and has been extensively researched for its potential applications in scientific research.

作用机制

Plasma kallikrein-IN-3 acts as a protease enzyme, cleaving specific proteins and peptides involved in blood coagulation and inflammation. The enzyme is involved in the activation of the kinin-kallikrein system, which plays a role in the regulation of blood pressure, inflammation, and pain perception. Plasma kallikrein-IN-3 has also been shown to interact with other proteins involved in blood clotting, such as factor XII and prekallikrein.
Biochemical and Physiological Effects:
Plasma kallikrein-IN-3 has a variety of biochemical and physiological effects, including its role in blood coagulation and inflammation. The enzyme has been shown to activate the kinin-kallikrein system, leading to the production of bradykinin, a peptide involved in the regulation of blood pressure and pain perception. Additionally, plasma kallikrein-IN-3 has been shown to cleave specific proteins involved in blood clotting, leading to the formation of fibrin and the activation of platelets.

实验室实验的优点和局限性

Plasma kallikrein-IN-3 has several advantages for use in lab experiments, including its specificity for certain proteins and peptides involved in blood coagulation and inflammation. However, the enzyme can be difficult to purify and may require specialized equipment and expertise. Additionally, the enzyme may be unstable under certain conditions, making it difficult to work with in some experiments.

未来方向

There are several future directions for research on plasma kallikrein-IN-3. One area of interest is the development of inhibitors of the enzyme for use in the treatment of blood clotting disorders and inflammatory diseases. Additionally, research may focus on the role of plasma kallikrein-IN-3 in the development of thrombosis and other clotting disorders. Finally, researchers may investigate the potential for plasma kallikrein-IN-3 as a biomarker for certain diseases or conditions.

科学研究应用

Plasma kallikrein-IN-3 has potential applications in scientific research, particularly in the study of blood coagulation, inflammation, and the kinin-kallikrein system. The enzyme has been shown to have a role in the regulation of blood clotting, and research has suggested that it may be involved in the development of thrombosis and other clotting disorders. Additionally, plasma kallikrein-IN-3 has been shown to have anti-inflammatory properties, and research has suggested that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

属性

IUPAC Name

N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13-8-19(21)24-14(2)18(13)10-22-20(26)16-9-23-25(12-16)11-15-4-6-17(27-3)7-5-15/h4-9,12H,10-11H2,1-3H3,(H2,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUARQDPFVJPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CNC(=O)C2=CN(N=C2)CC3=CC=C(C=C3)OC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-amino-2,4-dimethylpyridin-3-yl)methyl)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl 5-(aminomethyl)-4,6-dimethylpyridin-2-ylcarbamate (80.0 mg, 0.318 mmol) in DCM (3 ml) were added HOAt (87.0 mg, 0.637 mmol), collidine (0.127 ml, 0.955 mmol), 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid (73.9 mg, 0.318 mmol) and HATU (81.0 mg, 0.212 mmol). After stirring for 2 h at rt, all volatiles were removed in vacuo. The crude intermediate was purified by column chromatography (CombiFlash Companion, 12 g SiO2, TBME to TBME+10% MeOH), dissolved in DCM (3 ml) and TFA (1 ml), kept for 14 h at rt, and concentrated. Purification by column chromatography (CombiFlash Rf, 13 g RediSep Rf C18, MeCN:water 5:95+0.1% TFA to MeCN) afforded the title compound as. 1H-NMR (DMSO-d6, 400 MHz): 2.37 (s, 3H), 3.73 (s, 3H), 4.27 (d, 2H), 5.24 (s, 1H), 6.64 (s, 1H), 6.91 (d, 2H), 7.23 (d, 2H), 7.70 (br, s, 2H), 7.84 (s, 1H), 8.14-8.19 (m, 2H), 13.59 (s, 1H). LCMS RtK=0.71 min, [M+H]+=366.4.
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
87 mg
Type
reactant
Reaction Step Two
Quantity
0.127 mL
Type
reactant
Reaction Step Two
Quantity
73.9 mg
Type
reactant
Reaction Step Two
Name
Quantity
81 mg
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。